molecular formula C9H11NO B15051542 (R)-4-Amino-2,3-dihydro-1H-inden-2-ol

(R)-4-Amino-2,3-dihydro-1H-inden-2-ol

Cat. No.: B15051542
M. Wt: 149.19 g/mol
InChI Key: VJZSRIHPRAZHIW-SSDOTTSWSA-N
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Description

®-4-Amino-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound features an indane backbone with an amino group and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-2,3-dihydro-1H-inden-2-ol typically involves the reduction of a precursor compound, such as an indanone derivative. One common method includes the use of chiral catalysts to ensure the production of the desired enantiomer. The reaction conditions often involve hydrogenation in the presence of a chiral catalyst under controlled temperature and pressure to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of ®-4-Amino-2,3-dihydro-1H-inden-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as solvent choice, temperature, and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

®-4-Amino-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of ®-4-Amino-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Amino-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound with different chiral properties.

    Indanone derivatives: Compounds with a similar indane backbone but different functional groups.

    Amino alcohols: Compounds with both amino and hydroxyl groups but different structural frameworks.

Uniqueness

®-4-Amino-2,3-dihydro-1H-inden-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups on the indane backbone. This combination of features makes it a valuable compound for various chemical reactions and biological studies.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(2R)-4-amino-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C9H11NO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5,10H2/t7-/m1/s1

InChI Key

VJZSRIHPRAZHIW-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](CC2=C1C=CC=C2N)O

Canonical SMILES

C1C(CC2=C1C=CC=C2N)O

Origin of Product

United States

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